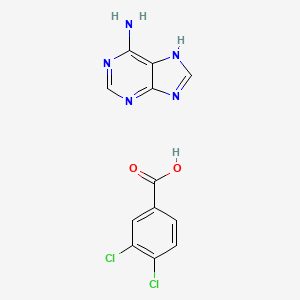
alpha-(Dimethylaminomethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine 3,4-dichlorobenzoate: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. The compound 9H-Purin-6-amine 3,4-dichlorobenzoate is characterized by the presence of a purine ring system substituted with a 3,4-dichlorobenzoate group. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 9H-Purin-6-amine 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the purine core. One common method involves the reaction of 6-chloropurine with 3,4-dichlorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product .
In industrial settings, the production of 9H-Purin-6-amine 3,4-dichlorobenzoate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
9H-Purin-6-amine 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzoate group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine 3,4-dichlorobenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anticancer effect . The molecular pathways affected by the compound include those related to cell proliferation, apoptosis, and DNA repair .
Comparación Con Compuestos Similares
9H-Purin-6-amine 3,4-dichlorobenzoate can be compared with other similar compounds, such as:
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of the 3,4-dichlorobenzoate group.
6-Amino-9H-purin-2-ol: This compound has an amino group at the 6-position and a hydroxyl group at the 2-position.
2-chloro-9H-purin-6-amine: This compound has a chlorine atom at the 2-position.
The uniqueness of 9H-Purin-6-amine 3,4-dichlorobenzoate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
66634-53-5 |
|---|---|
Fórmula molecular |
C12H9Cl2N5O2 |
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
3,4-dichlorobenzoic acid;7H-purin-6-amine |
InChI |
InChI=1S/C7H4Cl2O2.C5H5N5/c8-5-2-1-4(7(10)11)3-6(5)9;6-4-3-5(9-1-7-3)10-2-8-4/h1-3H,(H,10,11);1-2H,(H3,6,7,8,9,10) |
Clave InChI |
AVMGZMDYAKNZAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)Cl)Cl.C1=NC2=NC=NC(=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

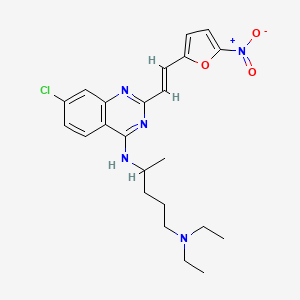
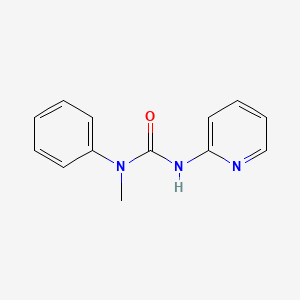
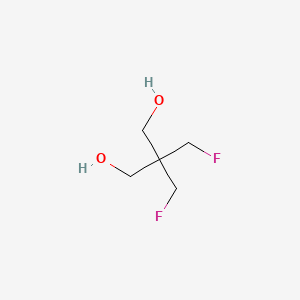
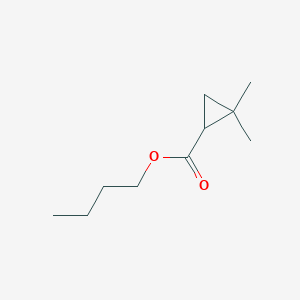
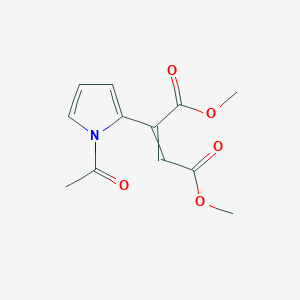
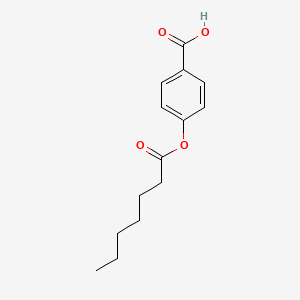
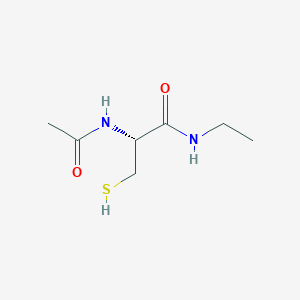


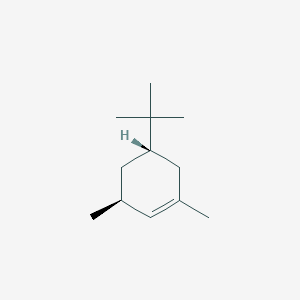
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
